

What is 6-(1-Pyrrolidinyl)nicotinaldehyde?

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Compound of Interest

Compound Name: 6-(1-Pyrrolidinyl)nicotinaldehyde

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An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde

This technical guide provides a comprehensive overview of **6-(1-Pyrrolidinyl)nicotinaldehyde**, a heterocyclic building block of interest in medicinal chemistry and drug development. The document details its chemical properties, a plausible synthetic route, and its application as a key intermediate in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

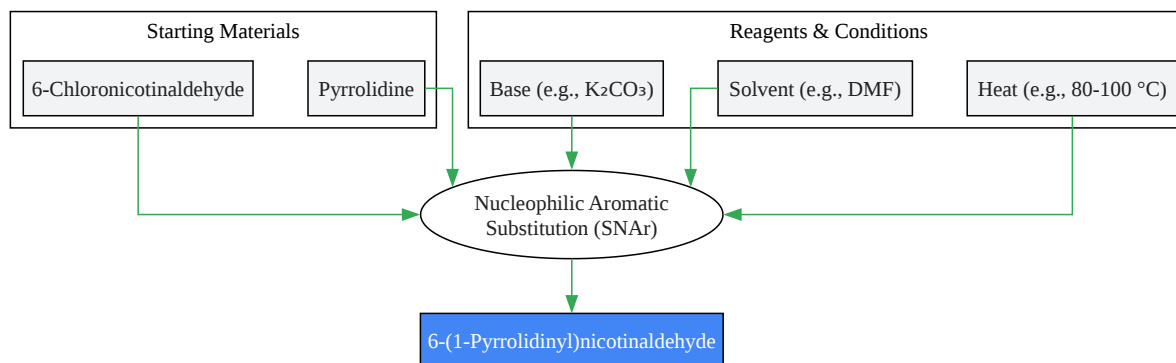
Chemical and Physical Properties

6-(1-Pyrrolidinyl)nicotinaldehyde is a pyridine derivative characterized by a pyrrolidine ring at the 6-position and an aldehyde functional group at the 3-position.[1][2] The presence of these functionalities makes it a versatile reagent in organic synthesis.[3]

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	
Molecular Weight	176.22 g/mol	
CAS Number	261715-39-3	
Appearance	Solid	
Melting Point	89 °C	[4]
SMILES	O=CC1=CC=C(N=C1)N2CCC C2	
InChI	1S/C10H12N2O/c13-8-9-3-4- 10(11-7-9)12-5-1-2-6-12/h3- 4,7-8H,1-2,5-6H2	

Synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde

A plausible and efficient method for the synthesis of **6-(1-Pyrrolidinyl)nicotinaldehyde** involves a nucleophilic aromatic substitution (S_NAr) reaction. This approach utilizes the commercially available 6-chloronicotinaldehyde as the starting material.[3] The chlorine atom on the electron-deficient pyridine ring is displaced by the secondary amine, pyrrolidine, typically in the presence of a base and heat.[5][6]



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Figure 1: Synthetic workflow for **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Experimental Protocol: Nucleophilic Aromatic Substitution

This representative protocol describes the synthesis of **6-(1-Pyrrolidinyl)nicotinaldehyde** from 6-chloronicotinaldehyde and pyrrolidine.

Reagents and Materials:

- 6-Chloronicotinaldehyde
- Pyrrolidine (1.2 equivalents)
- Potassium Carbonate (K₂CO₃) (2.0 equivalents)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

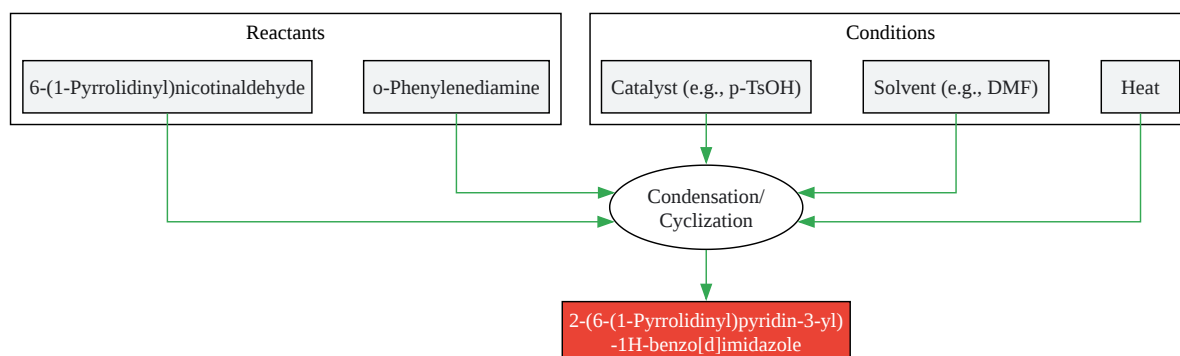
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 6-chloronicotinaldehyde and dimethylformamide (DMF).
- Add potassium carbonate and pyrrolidine to the solution.
- Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Application in the Synthesis of Benzimidazole Derivatives

6-(1-Pyrrolidinyl)nicotinaldehyde is a valuable intermediate for the synthesis of more complex heterocyclic compounds.[2] A primary application is in the preparation of benzimidazole derivatives, which are known to possess a wide range of biological activities.[7] The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde.[8][9]



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Figure 2: Synthesis of a benzimidazole derivative.

Experimental Protocol: Benzimidazole Synthesis

This protocol outlines a general procedure for the synthesis of a 2-substituted benzimidazole from **6-(1-Pyrrolidinyl)nicotinaldehyde** and o-phenylenediamine.

Reagents and Materials:

- **6-(1-Pyrrolidinyl)nicotinaldehyde** (1.0 equivalent)
- o-Phenylenediamine (1.0 equivalent)

- p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
- Dimethylformamide (DMF)
- Sodium carbonate solution
- Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve **6-(1-Pyrrolidinyl)nicotinaldehyde** and o-phenylenediamine in DMF.
- Add a catalytic amount of p-TsOH to the mixture.
- Heat the reaction mixture with stirring at approximately 80 °C for 2-3 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature.
- Slowly add the reaction mixture to a stirred solution of sodium carbonate in water to precipitate the product.
- Filter the resulting solid, wash with water, and dry to obtain the crude benzimidazole derivative.
- The crude product can be further purified by recrystallization.

Spectroscopic and Physical Data

While experimental spectroscopic data for **6-(1-Pyrrolidinyl)nicotinaldehyde** is not widely available, the expected characteristics can be predicted based on its chemical structure. These

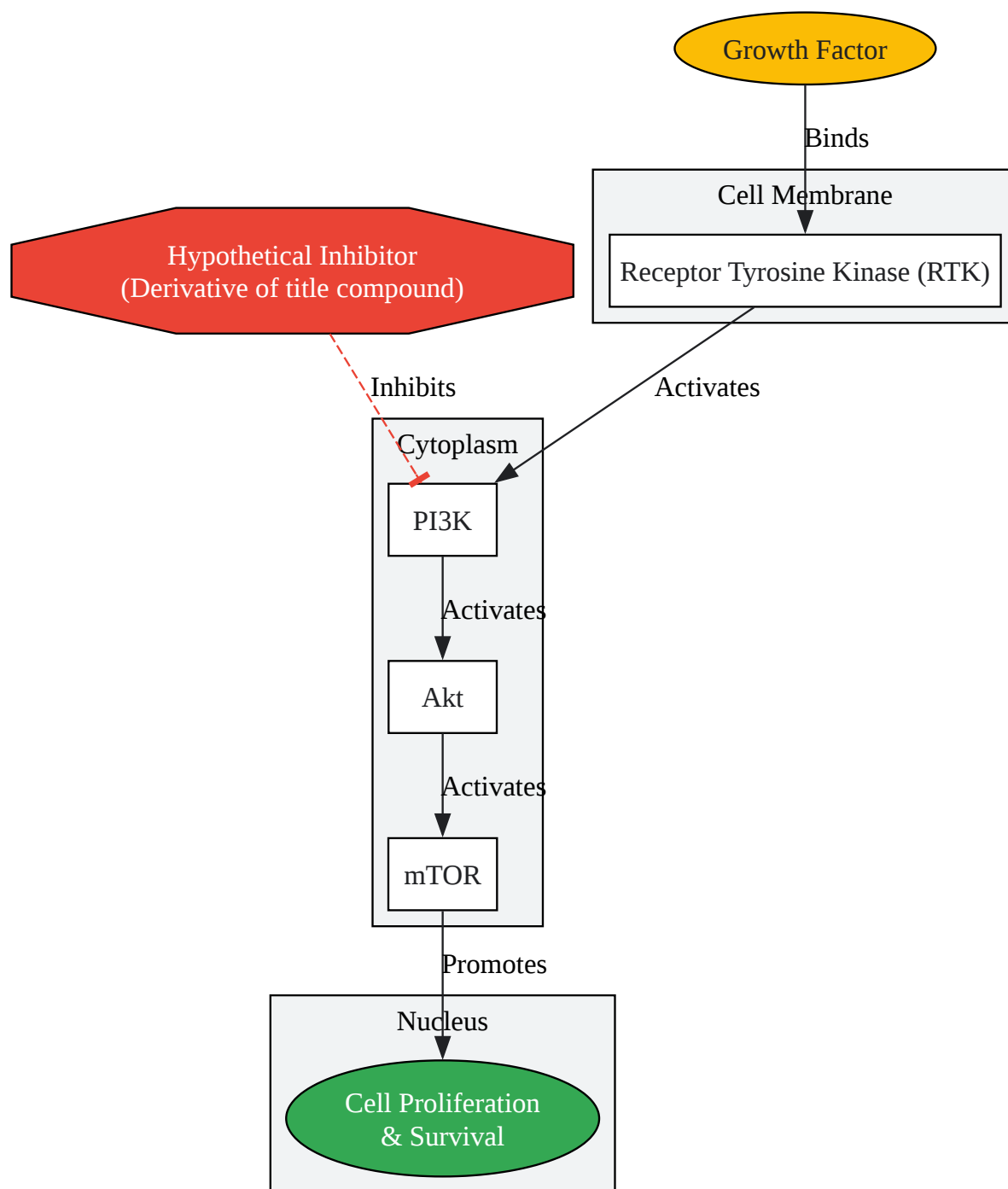
predictions are useful for the characterization and identification of the synthesized compound.

Parameter	Predicted Value / Characteristic	Reference(s)
^1H NMR (CDCl_3 , 400 MHz)	δ ~9.8-10.0 ppm (s, 1H, -CHO), δ ~8.5-8.7 ppm (d, 1H, Ar-H), δ ~7.7-7.9 ppm (dd, 1H, Ar-H), δ ~6.4-6.6 ppm (d, 1H, Ar-H), δ ~3.4-3.6 ppm (t, 4H, -N-CH ₂ -), δ ~1.9-2.1 ppm (m, 4H, -CH ₂ -CH ₂ -)	[10]
^{13}C NMR (CDCl_3 , 100 MHz)	δ ~190-193 ppm (C=O), δ ~160-162 ppm (C-N pyrrolidine), δ ~150-155 ppm (Ar-C), δ ~138-140 ppm (Ar-C), δ ~125-128 ppm (Ar-C), δ ~106-108 ppm (Ar-C), δ ~46-48 ppm (-N-CH ₂ -), δ ~25-27 ppm (-CH ₂ -CH ₂ -)	[11]
IR (KBr)	~3100-3000 cm^{-1} (Ar C-H stretch), ~2970-2850 cm^{-1} (Aliphatic C-H stretch), ~2820 and ~2720 cm^{-1} (Aldehyde C-H stretch), ~1700-1680 cm^{-1} (C=O stretch), ~1600-1450 cm^{-1} (Aromatic C=C and C=N stretch)	[12][13][14]
Mass Spec. (EI)	$[\text{M}]^+$ at m/z = 176. Common fragments may include loss of CHO (m/z 147), and fragments corresponding to the pyrrolidiny-pyridine core.	[15][16]

Biological Context and Potential Mechanism of Action

6-(1-Pyrrolidinylnicotinaldehyde is cited as a useful reagent for preparing benzimidazole derivatives that act as inhibitors of the abnormal proliferation of prostatic interstitial cells, suggesting a potential application in the treatment of benign prostatic hyperplasia (BPH).[2] Benzimidazole-containing compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[7]

While the specific mechanism of action for **6-(1-Pyrrolidinylnicotinaldehyde** or its direct derivatives has not been elucidated, a hypothetical signaling pathway can be proposed for a downstream inhibitor in the context of prostate cell proliferation. For example, a derivative could potentially target a kinase pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer and proliferative diseases.



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Figure 3: Hypothetical signaling pathway targeted by a derivative.

Conclusion

6-(1-Pyrrolidinyl)nicotinaldehyde is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure lends itself to the creation of more complex molecules, particularly benzimidazole derivatives with potential therapeutic applications in conditions such as benign prostatic hyperplasia. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.

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